Target Annotation: IDO1 Inhibition vs. Indole-3-Carboxamide and Indole-2-Carboxamide Chemotypes
The target compound is specifically annotated as an IDO1 inhibitor in the Therapeutic Target Database (TTD) via cross-reference to PMID29473428-Compound-45 [1]. In contrast, closely related indole-2-carboxamide chemotypes bearing the same oxan-4-yloxy isonicotinamide tail have been reported as selective secreted phospholipase A2-X (sPLA2-X) inhibitors with no IDO1 annotation [2]. This divergence in annotated primary target—IDO1 versus sPLA2-X—despite sharing the same C-terminal scaffold, highlights that the 5-position substitution and 2-methyl group on the indole ring are critical determinants of target engagement.
| Evidence Dimension | Primary annotated biological target |
|---|---|
| Target Compound Data | IDO1 inhibitor (TTD annotation; PMID29473428-Compound-45) [1] |
| Comparator Or Baseline | Indole-2-carboxamide analog with same oxan-4-yloxy isonicotinamide tail: selective sPLA2-X inhibitor (PDB: 5ow8) [2] |
| Quantified Difference | Qualitative difference in primary target: IDO1 vs. sPLA2-X. Quantitative IDO1 IC50 or sPLA2-X IC50 values for the target compound are not publicly available. |
| Conditions | Target annotation based on TTD database cross-reference to patent review PMID29473428 and PDB structural data. |
Why This Matters
When procuring a compound explicitly for IDO1 pathway studies, selecting a chemotype annotated for IDO1 rather than sPLA2-X is essential to avoid off-target activity that would confound immunological or metabolic assay results.
- [1] Therapeutic Target Database (TTD). Drug ID: D0T9XC. Five-membered heteroaromatic compound 2. Target: Indoleamine 2,3-dioxygenase 1 (IDO1); Inhibitor. Reference: PMID29473428-Compound-45. View Source
- [2] PDBe. PDB: 5ow8. Novel series of indole-2-carboxamides as selective sPLA2-X inhibitors. Protein Data Bank in Europe, 2018. View Source
